(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine
Description
Properties
Molecular Formula |
C12H16N4 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
(2-propan-2-yl-5-pyridin-3-ylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C12H16N4/c1-9(2)16-11(7-13)6-12(15-16)10-4-3-5-14-8-10/h3-6,8-9H,7,13H2,1-2H3 |
InChI Key |
YDMXDLZFUMSIMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CN=CC=C2)CN |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Ring
The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions. This step is crucial as it forms the core structure of the compound.
Introduction of the Pyridinyl Group
The pyridinyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a pyridinyl boronic acid and a halogenated pyrazole. This step requires precise control over reaction conditions to ensure high yields and purity.
Addition of the Isopropyl Group
The isopropyl group can be added via an alkylation reaction using isopropyl halide and a suitable base. This step must be carefully optimized to avoid side reactions.
Attachment of the Methanamine Group
The methanamine group can be introduced through reductive amination using formaldehyde and ammonia or a primary amine. This step completes the synthesis of the target compound.
Reaction Conditions and Reagents
The synthesis of (1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine involves various reagents and conditions:
| Step | Reagents | Conditions |
|---|---|---|
| Pyrazole Ring Formation | Hydrazine, 1,3-diketone | Acidic or basic conditions |
| Pyridinyl Group Introduction | Pyridinyl boronic acid, halogenated pyrazole | Suzuki-Miyaura coupling conditions |
| Isopropyl Group Addition | Isopropyl halide, base | Alkylation conditions |
| Methanamine Group Attachment | Formaldehyde, ammonia or primary amine | Reductive amination conditions |
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity while minimizing waste and energy consumption. Key considerations include:
- Batch Processing: Involves sequential reactions in large batches, allowing for easier control over reaction conditions but potentially leading to longer production times.
- Continuous Flow Processing: Offers continuous synthesis, which can improve efficiency and reduce costs by minimizing downtime and optimizing resource usage.
Chemical Reactions and Applications
(1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different derivatives with potential applications in chemistry, biology, and medicine.
Oxidation Reactions
Oxidation can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding oxides.
Reduction Reactions
Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution Reactions
Nucleophilic substitution reactions can occur at the pyridinyl or pyrazole ring positions using nucleophiles such as halides or amines.
Research Findings and Applications
Research on (1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine highlights its potential as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry. Additionally, it is being explored for its bioactive properties, including antimicrobial and anti-inflammatory effects, as well as its therapeutic potential in treating diseases such as cancer and neurological disorders.
Chemical Reactions Analysis
Types of Reactions
(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or pyrazole ring positions using nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole and pyridinyl derivatives.
Scientific Research Applications
(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The table below summarizes key structural differences and pharmacological properties of analogous compounds:
Key Comparative Insights
Substituent Effects on CYP Inhibition
- PPM (lacking Position 1 substituent) exhibits selective CYP2A6 inhibition, attributed to the pyridin-3-yl and methanamine groups .
- Its larger substituent could also alter binding affinity or isoform selectivity.
Impact of Position 3 Modifications
- Trifluoromethyl substitution () introduces strong electron-withdrawing effects, which may enhance target binding via halogen bonds. This contrasts with the pyridin-3-yl group in the target compound, which relies on aromatic interactions .
- Pyridin-2-yl vs.
Role of Position 1 Substituents
- Ethyl vs. Isopropyl : Smaller alkyl groups (e.g., ethyl in ) may reduce metabolic stability compared to bulkier isopropyl, which resists oxidative degradation .
- Cyclopropylmethyl (): Cyclopropane’s ring strain and rigidity can enhance metabolic stability, suggesting the target compound’s isopropyl group may offer a balance between stability and synthetic accessibility .
Physicochemical Properties
- The hydrochloride salt in improves aqueous solubility, a formulation strategy applicable to the target compound’s methanamine group .
- Molecular Weight : The target compound (~228 g/mol) falls within the acceptable range for drug-likeness, unlike higher-weight analogues (e.g., 278.66 g/mol in ), which may face bioavailability challenges .
Biological Activity
(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine, a compound featuring a pyrazole core with pyridine and isopropyl substituents, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The compound's molecular formula is CHN with a molecular weight of 202.26 g/mol. Its predicted boiling point is approximately 394 °C, and it has a density of about 1.20 g/cm³ . The pKa value is estimated to be around 3.59, indicating its acidic nature .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including (1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine. Research indicates that pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines.
The compound has been shown to induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation .
The biological activity of (1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine may involve the inhibition of specific kinases and other enzymes critical for cancer cell growth. For instance, its structural similarity to known kinase inhibitors suggests that it may act as a competitive inhibitor for ATP-binding sites in kinases .
Case Studies
Several studies have investigated the effects of pyrazole derivatives on cancer cell lines:
- Study on MCF7 Cells : A derivative showed significant inhibition with an IC of 3.79 µM, indicating strong potential as a therapeutic agent in breast cancer treatment .
- Inhibition of Tumor Growth : Compounds similar to (1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine have been tested against multiple cancer types, demonstrating varying degrees of cytotoxicity and apoptosis induction .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of (1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine is crucial for assessing its therapeutic viability. Studies indicate that modifications to the pyrazole structure can enhance solubility and metabolic stability, which are essential for effective drug design .
Q & A
Advanced Research Question
- Salt formation : Hydrochloride salts (e.g., as in ) enhance aqueous solubility.
- Co-solvent systems : Use biocompatible solvents like PEG-400 or cyclodextrins for in vivo delivery.
- Stability optimization : Store the compound at -20°C under inert atmosphere (N₂) to prevent oxidation (). Pre-formulation studies (e.g., pH-solubility profiling) identify degradation pathways, such as hydrolysis of the pyrazole ring under acidic conditions .
How does the substitution pattern (isopropyl, pyridinyl) influence the compound’s reactivity and bioactivity?
Advanced Research Question
The isopropyl group enhances lipophilicity, potentially improving membrane permeability (logP optimization). The pyridinyl moiety introduces hydrogen-bonding capability, critical for target binding (e.g., kinase ATP pockets). compares similar pyrazole amines, noting that bulkier substituents (e.g., 1,2-dimethylpropyl) reduce metabolic clearance but may sterically hinder target interactions. Structure-Activity Relationship (SAR) studies using analogs with varied substituents can isolate key pharmacophores .
What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Question
- Purification bottlenecks : Column chromatography is impractical at scale; switch to recrystallization or continuous flow chemistry ().
- Regioselectivity : Optimize catalysts (e.g., Lewis acids) to suppress byproducts during pyrazole ring formation.
- Yield improvement : Use Design of Experiments (DoE) to identify critical parameters (e.g., reaction time, reagent ratios) .
How can researchers validate the compound’s mechanism of action in complex biological systems?
Advanced Research Question
- Target engagement assays : Use cellular thermal shift assays (CETSA) or biotinylated probes to confirm binding to intended targets.
- Pathway analysis : Transcriptomics/proteomics (e.g., RNA-seq, SILAC) identify downstream effects ().
- Knockout models : CRISPR/Cas9-mediated gene deletion of putative targets to assess loss of compound activity .
What safety and handling protocols are recommended for this compound in laboratory settings?
Basic Research Question
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators ().
- Ventilation : Work in a fume hood to avoid inhalation of airborne particles.
- Waste disposal : Neutralize amine-containing waste with dilute HCl before disposal (). Toxicity data (e.g., acute LD₅₀) should be obtained from structurally related compounds if direct data is unavailable .
How can researchers address batch-to-batch variability in compound purity during biological testing?
Advanced Research Question
- Quality Control (QC) : Implement strict HPLC-MS batch testing ().
- Stability-indicating assays : Use accelerated stability studies (40°C/75% RH) to identify degradation products.
- Standardized synthesis protocols : Document reaction parameters (e.g., cooling rates, stirring speed) to minimize variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
